

An In-depth Technical Guide to Borondipyrromethene Tetramethylrhodamine Amine (BODIPY-TMR-Amine)

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Compound of Interest		
Compound Name:	BDP TMR amine	
Cat. No.:	B11928769	Get Quote

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Introduction

Borondipyrromethene (BODIPY) dyes are a class of robust fluorescent molecules known for their exceptional photophysical properties.[1] These properties include high molar absorption coefficients, high fluorescence quantum yields, sharp emission peaks, and relative insensitivity to environmental factors like pH and solvent polarity.[2][3][4] The BODIPY TMR (tetramethylrhodamine) analogue is specifically designed to mimic the spectral characteristics of tetramethylrhodamine, making it a suitable replacement in the orange-red region of the spectrum.[5]

This guide focuses on the amine-functionalized variant, BODIPY-TMR-amine. The primary amine group serves as a versatile reactive handle, allowing for its covalent attachment to various biomolecules and surfaces. While the amine itself can participate in certain reactions, it is more commonly the precursor to more reactive derivatives, such as N-hydroxysuccinimide (NHS) esters, for efficient bioconjugation. This technical document provides a comprehensive overview of its core properties, experimental protocols for its application, and its utility in research and drug development.

Core Properties of BODIPY-TMR



BODIPY-TMR is distinguished by its brightness and photostability. Unlike the traditional TAMRA dye, it possesses a very high quantum yield, contributing to its superior fluorescence intensity. Its relatively long fluorescence lifetime also makes it an excellent candidate for fluorescence polarization-based assays.

Photophysical & Spectral Properties

The key spectral characteristics of BODIPY-TMR are summarized below. These properties make it compatible with common TAMRA or TRITC filter sets.

Property	Value	Reference
Excitation Maximum (\(\lambda\)ex)	542 - 544 nm	
Emission Maximum (λem)	570 - 574 nm	-
Molar Extinction Coefficient (ε)	~55,000 L·mol-1·cm-1	-
Fluorescence Quantum Yield (Φ)	~0.64	-
Fluorescence Lifetime (τ)	>5 nanoseconds	-

Chemical & Physical Properties



Property	Description	Reference
Chemical Structure	A borondipyrromethene core fluorophore functionalized with a primary amine.	
Reactivity	The primary amine can be conjugated with various electrophiles, such as NHS esters, isothiocyanates, and can also be used in enzymatic transamination.	
Solubility	Generally soluble in most organic solvents like DMSO, DMF, and DCM. Water solubility is limited for the base dye but conjugates are often water-soluble.	
Storage Conditions	Store at -20°C in the dark, desiccated. Can be transported at room temperature for short periods (up to 3 weeks). Avoid prolonged light exposure.	-

Experimental Protocols

The most common application for this molecule involves its conjugation to biomolecules. The amine-reactive NHS ester form of BODIPY-TMR is typically used for this purpose to label primary amines on proteins, peptides, or amine-modified oligonucleotides.

General Protocol for Protein Labeling with BODIPY-TMR NHS Ester

This protocol is a standard procedure for conjugating an amine-reactive dye to a protein, such as an antibody.



• Protein Preparation:

- Dissolve the protein (e.g., IgG antibody) in a suitable buffer. An optimal concentration is ≥
 2 mg/mL.
- The buffer must be free of primary amines, such as Tris or glycine. Bicarbonate buffer (0.1 M, pH 8.3) or phosphate-buffered saline (PBS, pH 7.2-7.5) are commonly used. For optimal results with some dyes, a 0.1 M sodium tetraborate buffer at pH 8.5 is recommended.

Dye Preparation:

- Allow the vial of BODIPY-TMR NHS ester to warm to room temperature before opening to prevent moisture condensation.
- Prepare a stock solution of the dye by dissolving it in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Conjugation Reaction:

- Add the reactive dye solution to the protein solution while stirring. The amount of dye to add depends on the desired degree of labeling (DOL), typically starting with a 5- to 20-fold molar excess of dye over the protein.
- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C,
 protected from light.

Purification of the Conjugate:

- Separate the fluorescently labeled protein from the unreacted dye and any hydrolysis byproducts.
- This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis against a suitable buffer (e.g., PBS), or spin filtration. The choice of method depends on the scale of the reaction and the properties of the protein.

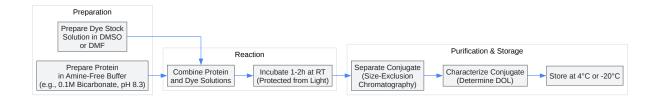
Characterization:



Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λmax of the dye (~542 nm).

Visualizations

Experimental Workflow: Protein Bioconjugation



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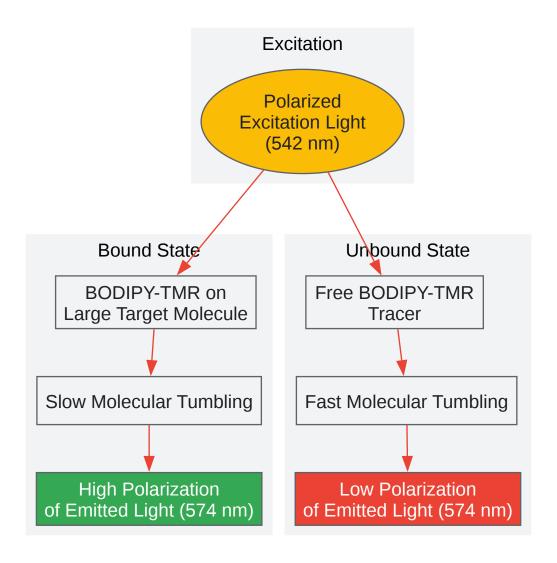
Caption: Workflow for labeling proteins with amine-reactive BODIPY-TMR.

Logical Relationship: Amine-Reactive Labeling Chemistry

Caption: Reaction of a primary amine with an NHS-ester activated BODIPY dye.

Signaling Pathway: Principle of Fluorescence Polarization Assay





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